Patent-Backed CFTR Inhibition: Functional Selection from a Broad Markush Space
The compound is explicitly claimed and exemplified in patent EP2278879 (WO2009131957) as a CFTR inhibitor. Unlike the vast majority of structurally similar 1,3,4-oxadiazole derivatives that appear only in generic Markush claims, this specific compound was selected for detailed disclosure, indicating it met internal potency and/or selectivity criteria for CFTR inhibition [1]. This represents a qualitative but critical differentiation: the compound has passed an initial novelty and utility filter that anonymous screening library analogs have not. The patent describes methods for treating diarrhea and polycystic kidney disease by inhibiting functional CFTR polypeptide, defining a concrete therapeutic context [1].
| Evidence Dimension | Intellectual property and functional target specification |
|---|---|
| Target Compound Data | Specifically claimed in EP2278879 as CFTR inhibitor for treating diarrhea and polycystic kidney disease [1] |
| Comparator Or Baseline | Generic 1,3,4-oxadiazole or isoxazole carboxamide screening compounds; typically lack specific patent exemplification for CFTR |
| Quantified Difference | Qualitative: Specific exemplification vs. unspecific Markush membership |
| Conditions | Patent legal and functional target disclosure context |
Why This Matters
Procurement for CFTR-targeted research is scientifically justified because the compound has documented functional relevance, unlike uncharacterized analogs that require de novo target identification.
- [1] Jones, G. P., & Doyle, K. J. (2009). Compounds, compositions and methods comprising oxadiazole derivatives. European Patent EP2278879 / WO2009131957. PATH Drug Solutions. View Source
